molecular formula C8H18ClN B13259602 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13259602
M. Wt: 163.69 g/mol
InChI Key: KZHINLJGYVOKIG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl It is a cyclopropane derivative with an amine group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of 2,2-dimethylpropyl bromide with cyclopropane in the presence of a strong base to form the cyclopropane derivative. This intermediate is then reacted with ammonia or an amine to introduce the amine group. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride
  • 2-(2,2-Dimethylpropyl)cyclopropan-1-amine

Uniqueness

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, including the presence of both a cyclopropane ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-8(2,3)5-6-4-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H

InChI Key

KZHINLJGYVOKIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC1N.Cl

Origin of Product

United States

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